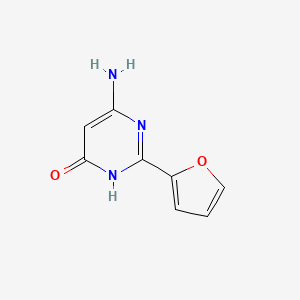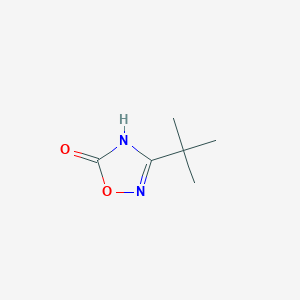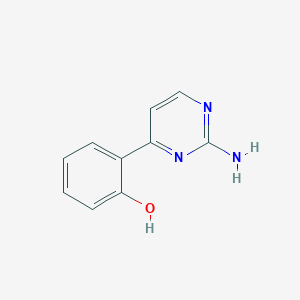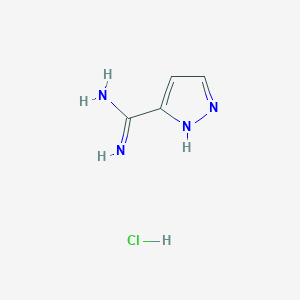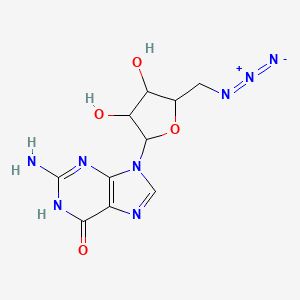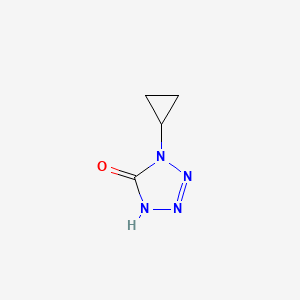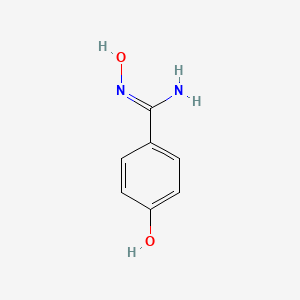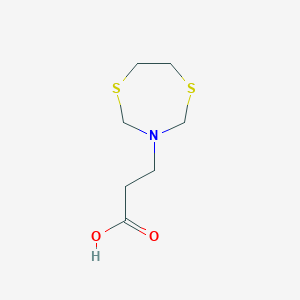
3-(1,5,3-Dithiazepan-3-yl)propansäure
Übersicht
Beschreibung
3-(1,5,3-Dithiazepan-3-yl)propanoic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Wissenschaftliche Forschungsanwendungen
3-(1,5,3-Dithiazepan-3-yl)propanoic acid has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly for its antifungal and antimicrobial properties.
Materials Science: Its ability to form stable complexes with metals like silver and palladium makes it useful in materials science for applications such as catalysis and sorption.
Wirkmechanismus
Mode of Action
It is known that this compound is synthesized via a multicomponent cyclocondensation of amino acids, formaldehyde, and 1,2-ethanedithiol . The resulting compound may interact with its targets through various mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding .
Biochemical Pathways
Given its synthesis from amino acids, it is possible that this compound could interact with biochemical pathways involving these building blocks of proteins .
Result of Action
Compounds synthesized via similar methods have been shown to exhibit high sorption activity with respect to silver (i) and palladium (ii), as well as antifungal activity against pathogenic micromycetes .
Action Environment
It is known that the compound can be synthesized in water, suggesting that it may be stable in aqueous environments
Its synthesis from amino acids and potential antifungal activity suggest that it may have promising applications in the field of medicinal chemistry .
Biochemische Analyse
Biochemical Properties
3-(1,5,3-Dithiazepan-3-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit high sorption activity with respect to silver (I) and palladium (II), and it also demonstrates antifungal activity against pathogenic micromycetes . The compound’s interactions with these biomolecules are primarily mediated through hydrogen bonding and other intermolecular forces, which facilitate its binding and activity.
Cellular Effects
The effects of 3-(1,5,3-Dithiazepan-3-yl)propanoic acid on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form strong hydrogen bonds with biomolecules allows it to modulate various cellular activities, including the inhibition of certain enzymes and the activation of others . These interactions can lead to changes in gene expression and alterations in metabolic pathways, ultimately impacting cellular function.
Molecular Mechanism
At the molecular level, 3-(1,5,3-Dithiazepan-3-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to form stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular metabolism, contributing to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,5,3-Dithiazepan-3-yl)propanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(1,5,3-Dithiazepan-3-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as antifungal activity and enzyme modulation . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-(1,5,3-Dithiazepan-3-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ability to form stable complexes with enzymes allows it to influence key metabolic processes, including the synthesis and degradation of important biomolecules.
Transport and Distribution
Within cells and tissues, 3-(1,5,3-Dithiazepan-3-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(1,5,3-Dithiazepan-3-yl)propanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for the compound’s activity, as it allows it to interact with specific biomolecules and modulate cellular processes effectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5,3-dithiazepan-3-yl)propanoic acid can be achieved through a multicomponent reaction involving amino acids, formaldehyde, and 1,2-ethanedithiol. This green synthesis method is carried out in water at room temperature, offering several advantages such as operational simplicity, no need for a catalyst, and no production of hazardous materials . The reaction typically involves the following steps:
- Dissolve amino acids in water by heating at 40°C.
- Add the solution dropwise to a mixture of formaldehyde and 1,2-ethanedithiol.
- Stir the reaction mixture at room temperature for 1 to 5 hours.
- Isolate the resulting product by fractional recrystallization from water .
Industrial Production Methods
While specific industrial production methods for 3-(1,5,3-dithiazepan-3-yl)propanoic acid are not well-documented, the green synthesis approach described above can be scaled up for industrial applications. The use of water as a solvent and the absence of hazardous by-products make this method environmentally friendly and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,5,3-Dithiazepan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiazepane ring can yield sulfoxides or sulfones, while reduction can produce thiols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,3-Dithiazepane: A similar compound with a slightly different structure, often used in similar applications.
1,5,3-Dithiazepan-3-yl)acetic acid: Another related compound with similar chemical properties and applications.
Uniqueness
3-(1,5,3-Dithiazepan-3-yl)propanoic acid is unique due to its propanoic acid moiety, which provides additional functionalization possibilities compared to other dithiazepane derivatives. This makes it particularly versatile for use in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
3-(1,5,3-dithiazepan-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S2/c9-7(10)1-2-8-5-11-3-4-12-6-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHVJOSGGQASTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN(CS1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)
![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)
![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)
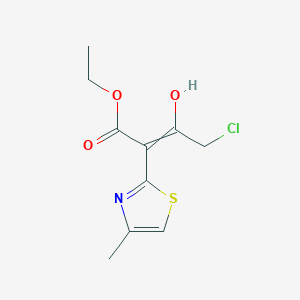
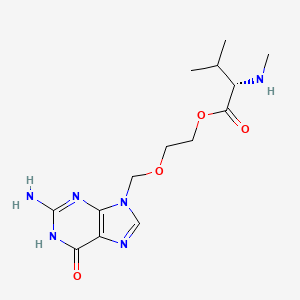
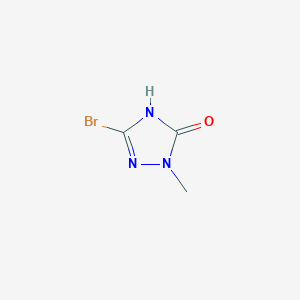
![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)
